molecular formula C31H34ClN5O4 B15202829 (Z)-Methyl 3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate hydrochloride

(Z)-Methyl 3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate hydrochloride

Cat. No.: B15202829
M. Wt: 576.1 g/mol
InChI Key: OHPAHHOOVOKPPN-UHFFFAOYSA-N
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Description

(Z)-Methyl 3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate hydrochloride is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that includes an indoline core, a piperazine ring, and various functional groups that contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Methyl 3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate hydrochloride typically involves multiple steps:

    Formation of the Indoline Core: The indoline core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with an electrophilic intermediate.

    Amidation Reaction: The acetamido group is introduced via an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

    Final Coupling and Esterification: The final coupling involves the reaction of the intermediate with methyl 2-oxoindoline-6-carboxylate under basic conditions to form the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the indoline core.

    Reduction: Reduction reactions can target the carbonyl groups and the imine linkage.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under conditions that favor substitution reactions.

Major Products

    Oxidation: Oxidation products may include N-oxides, carboxylic acids, and quinones.

    Reduction: Reduction products may include alcohols, amines, and reduced imines.

    Substitution: Substitution products depend on the specific reagents used and the positions targeted on the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structure suggests potential as a ligand for various biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure indicates possible activity as an enzyme inhibitor, receptor antagonist, or other pharmacologically active agent.

Industry

In the industrial sector, this compound could be used in the development of new materials, catalysts, or other chemical products. Its unique functional groups and reactivity make it a versatile candidate for various applications.

Mechanism of Action

The mechanism of action of (Z)-Methyl 3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate hydrochloride likely involves interactions with specific molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-Methyl 3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate
  • (Z)-Methyl 3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate sulfate
  • (Z)-Methyl 3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate phosphate

Uniqueness

The uniqueness of (Z)-Methyl 3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate hydrochloride lies in its specific combination of functional groups and its potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C31H34ClN5O4

Molecular Weight

576.1 g/mol

IUPAC Name

methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate;hydrochloride

InChI

InChI=1S/C31H33N5O4.ClH/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38;/h4-14,19,33,38H,15-18,20H2,1-3H3;1H

InChI Key

OHPAHHOOVOKPPN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O.Cl

Origin of Product

United States

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